molecular formula C19H20N2O4 B5418358 3-(3,4-dimethoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole

3-(3,4-dimethoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole

Cat. No. B5418358
M. Wt: 340.4 g/mol
InChI Key: BCESYXQSQIIZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole is a chemical compound with potential applications in scientific research. This compound is also known as DMPE-1 and is a member of the oxadiazole class of compounds. DMPE-1 has been studied for its potential use as a fluorescent probe for imaging biological systems and as a potential therapeutic agent for the treatment of certain diseases.

Mechanism of Action

The mechanism of action of DMPE-1 is not fully understood. However, it is believed that this compound may act by inhibiting certain enzymes or signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
DMPE-1 has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. DMPE-1 has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using DMPE-1 in lab experiments include its high fluorescence intensity and good photostability, making it a promising candidate for use in fluorescence microscopy. However, limitations include the need for further research to fully understand its mechanism of action and potential toxicity.

Future Directions

For research on DMPE-1 could include further studies on its potential use as a therapeutic agent for the treatment of cancer and Alzheimer's disease. Additionally, further research could be done to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of DMPE-1 involves the reaction of 3,4-dimethoxybenzohydrazide with 4-methoxyphenylacetic acid and thionyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with ethyl bromoacetate and sodium hydroxide to form the final product.

Scientific Research Applications

DMPE-1 has been studied for its potential use as a fluorescent probe for imaging biological systems. This compound has been shown to have high fluorescence intensity and good photostability, making it a promising candidate for use in fluorescence microscopy. DMPE-1 has also been studied for its potential use as a therapeutic agent for the treatment of certain diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-22-15-8-4-13(5-9-15)6-11-18-20-19(21-25-18)14-7-10-16(23-2)17(12-14)24-3/h4-5,7-10,12H,6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCESYXQSQIIZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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